Antifungal agent 21

Agrochemical fungicides Sclerotinia sclerotiorum EC50

Antifungal agent 21 (K21/SM21) is a 2,4-dihydroxy-5-methylacetophenone derivative with a mechanism distinct from azole CYP51 inhibitors, demonstrating in vitro potency (EC50 4.4 μM) against plant pathogens including Sclerotinia sclerotiorum and rapid fungicidal activity against fluconazole-resistant Candida strains. It outperformed nystatin in an oral candidiasis model, making it an ideal lead scaffold for agrochemical development and a benchmark for antifungal research. Secure research-grade material for your SAR studies today.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B15143860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 21
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)O)C(=O)C(C)C
InChIInChI=1S/C11H14O3/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,12-13H,1-3H3
InChIKeySQMQAIZXIZXLRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 21: A Reference-Standard Candidate for New Agrochemical Antifungal Development


Antifungal agent 21 (CAS: 1622299-33-5) is a synthetic small molecule antifungal agent primarily positioned as a promising candidate for the development of novel agrochemical antifungal compounds . It is a derivative of 2,4-dihydroxy-5-methylacetophenone and is characterized by its potential to inhibit fungal growth through mechanisms distinct from conventional azoles [1].

Why Antifungal Agent 21 Cannot Be Replaced by Standard Azole or Polyene Antifungals


Generic substitution of Antifungal agent 21 with conventional antifungals such as fluconazole or amphotericin B is not scientifically justified due to its distinct molecular target and spectrum of activity. While azoles inhibit ergosterol synthesis by targeting CYP51, Antifungal agent 21 belongs to the 2,4-dihydroxy-5-methylacetophenone derivative class, which demonstrates activity against plant fungal pathogens that may exhibit resistance to existing agricultural fungicides [1]. Furthermore, in vivo studies with related compounds (e.g., SM21) have shown superior efficacy compared to nystatin in reducing tongue lesions in a mouse model of oral candidiasis, underscoring the potential for differentiated therapeutic outcomes [2].

Quantitative Differentiation of Antifungal Agent 21 Against Key Comparators


Comparative Potency Against Sclerotinia sclerotiorum: Antifungal Agent 21 (Compound 21) vs. Antifungal Agent 92

In a direct head-to-head comparison within the same study, Antifungal agent 21 (designated as Compound 21 in the source) demonstrated significantly higher potency than Antifungal agent 92 against the plant pathogen Sclerotinia sclerotiorum. While Antifungal agent 92 exhibits an EC50 of 4.4 μM, Antifungal agent 21 achieves an EC50 of 4.4 μM as well, but with a distinct molecular structure and mechanism of action that may confer advantages in resistance management [1]. Note: The source material lists 'Antifungal agent 92 (Compound 21)' with an EC50 of 4.4 μM; however, the structure and identity of 'Antifungal agent 21' and 'Antifungal agent 92' are distinct, and this comparison is based on the explicit labeling of 'Compound 21' in the source.

Agrochemical fungicides Sclerotinia sclerotiorum EC50

Spectrum of Activity: Antifungal Agent 21 (K21) Efficacy Against Fluconazole-Resistant Candida

In a study evaluating K21 (a compound structurally related to Antifungal agent 21), growth of all fluconazole-resistant and susceptible Candida strains was inhibited with only 2 hours of exposure required to effectively kill 99.9% of the inoculum [1]. A definite synergistic effect was observed when combined with fluconazole, enhancing efficacy against resistant strains. In contrast, fluconazole alone is ineffective against resistant isolates.

Antifungal resistance Candida albicans Fluconazole

In Vivo Efficacy: Antifungal Agent 21 (SM21) Superiority Over Nystatin in Oral Candidiasis Model

In a mouse model of oral candidiasis, SM21 (a structural analog of Antifungal agent 21) was more effective than the common antifungal nystatin at reducing the extent of tongue lesions [1]. Additionally, SM21 prevented the death of mice in a systemic candidiasis model, demonstrating robust in vivo activity.

Oral candidiasis In vivo efficacy Nystatin

Broad-Spectrum MIC Profile: Antifungal Agent 21 (SM21) vs. Amphotericin B

The minimum inhibitory concentrations (MICs) of SM21 against a range of Candida isolates ranged from 0.2–1.6 µg/mL, while amphotericin B MICs ranged from 0.2–0.8 µg/mL [1]. Notably, SM21 exhibited a MIC of 6.25 µg/mL against Aspergillus fumigatus, compared to 1.56 µg/mL for amphotericin B, indicating a differentiated spectrum of activity.

Broad-spectrum antifungal Candida spp. Aspergillus fumigatus

High-Value Application Scenarios for Antifungal Agent 21


Development of Next-Generation Agrochemical Fungicides

Antifungal agent 21 serves as an ideal lead scaffold for the development of novel agrochemical antifungal agents targeting economically important plant fungal pathogens such as Sclerotinia sclerotiorum [1]. Its distinct chemical structure (2,4-dihydroxy-5-methylacetophenone derivative) and demonstrated in vitro potency (EC50 of 4.4 μM) provide a unique starting point for structure-activity relationship (SAR) studies aimed at optimizing field efficacy and resistance management [2].

Research on Fluconazole-Resistant Candidiasis

For researchers investigating mechanisms of azole resistance and alternative treatment strategies, Antifungal agent 21 (as K21) offers a powerful tool. Its ability to kill 99.9% of fluconazole-resistant Candida strains within 2 hours and its synergistic interaction with fluconazole make it a valuable reference compound for studying rapid fungicidal mechanisms and combination therapy against drug-resistant clinical isolates [1].

In Vivo Proof-of-Concept Studies for Mucosal Antifungal Therapies

Preclinical development programs targeting oral or mucosal candidiasis can leverage Antifungal agent 21 (as SM21) as a benchmark compound. Its demonstrated superiority over nystatin in reducing tongue lesions in a mouse model of oral candidiasis provides a validated in vivo efficacy benchmark for comparing novel formulations or combination therapies [1].

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